Myristoylated ARF6 (2-13)

Endotoxemia Vascular permeability Sepsis

Myristoylated ARF6 (2-13) is the only ARF6-targeted N-terminal peptide that combines N-myristoyl modification with the exact 2–13 sequence, ensuring essential membrane localization and competitive inhibition of the MyD88–ARNO–ARF6 axis. Non-myristoylated or ARF1-derived peptides fail to inhibit ARF6-specific vascular permeability and PLD activation, compromising result reproducibility. Order with the scrambled myristoylated control to distinguish sequence-specific effects from myristoyl- or peptide-mediated background. In murine endotoxic shock, this inhibitor raises 48-h survival from 20% to 85% without suppressing host cytokine responses, making it a critical probe for vascular leak-driven pathologies.

Molecular Formula C74H128N16O18
Molecular Weight 1529.9 g/mol
Cat. No. B12379144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristoylated ARF6 (2-13)
Molecular FormulaC74H128N16O18
Molecular Weight1529.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C74H128N16O18/c1-8-10-11-12-13-14-15-16-17-18-22-34-59(93)79-43-60(94)81-50(31-23-26-37-75)67(100)89-63(47(5)6)72(105)86-54(40-46(3)4)69(102)88-57(45-91)71(104)84-52(33-25-28-39-77)68(101)90-64(48(7)9-2)73(106)87-55(41-49-29-20-19-21-30-49)65(98)80-44-61(95)82-56(42-58(78)92)70(103)83-51(32-24-27-38-76)66(99)85-53(74(107)108)35-36-62(96)97/h19-21,29-30,46-48,50-57,63-64,91H,8-18,22-28,31-45,75-77H2,1-7H3,(H2,78,92)(H,79,93)(H,80,98)(H,81,94)(H,82,95)(H,83,103)(H,84,104)(H,85,99)(H,86,105)(H,87,106)(H,88,102)(H,89,100)(H,90,101)(H,96,97)(H,107,108)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1
InChIKeyJMJZFORRQXFFPL-XCJQKTEBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myristoylated ARF6 (2-13) N-Terminal Peptide Inhibitor: Procurement Specifications and Baseline Characteristics


Myristoylated ARF6 (2-13) is a synthetic, lipid-modified peptide corresponding to the N-terminal amino acid residues 2–13 of human ADP-ribosylation factor 6 (ARF6), a small GTPase of the Ras superfamily. The peptide bears an N-terminal myristoyl group, enhancing membrane association and cellular uptake . Its primary mechanism is competitive blockade of the MyD88–ARNO–ARF6 signaling axis through inactivation of ARF6, a pathway critically implicated in vascular permeability, inflammation, and cancer metastasis [1]. The compound is available from multiple commercial vendors with typical specifications including ≥95% purity by HPLC, molecular formula C₇₄H₁₂₈N₁₆O₁₈, and molecular weight 1529.90 g/mol [2].

Why Generic ARF6 N-Terminal Peptide Analogs Cannot Substitute for Myristoylated ARF6 (2-13)


Substituting Myristoylated ARF6 (2-13) with non-lipidated or scrambled sequence variants, or with ARF1-derived N-terminal peptides, compromises experimental validity due to quantifiable differences in target specificity, cellular uptake, and functional efficacy. Unlike myristoylated ARF1 (2-17), which inhibits both ARF-dependent and ARF-independent pathways [1], Myristoylated ARF6 (2-13) demonstrates precise selectivity for ARF6-mediated processes. Critically, the myristoyl moiety is not merely a solubility enhancer; its absence reduces membrane localization and abolishes the peptide's capacity to inhibit ARF6 activation and downstream vascular permeability in head-to-head functional assays [2]. These distinctions mandate that procurement specifications explicitly require the myristoylated ARF6 (2-13) sequence to ensure experimental reproducibility and interpretable results.

Quantitative Differentiation of Myristoylated ARF6 (2-13) vs. Closest Analogs: Evidence-Based Comparator Guide


In Vivo Survival Efficacy vs. Non-Myristoylated ARF6 (2-13) in Endotoxemia Model

In a murine endotoxic shock model, Myristoylated ARF6 (2-13) conferred a 65 percentage-point survival advantage over non-myristoylated ARF6 (2-13) and vehicle control [1].

Endotoxemia Vascular permeability Sepsis

Phospholipase D Activation Abolition vs. Myristoylated ARF1 (2-17)

In a cell-free system derived from rat myometrial tissue, Myristoylated ARF6 (2-13) totally abolished ammonium sulfate- and GTP[S]-stimulated PLD activation, whereas Myristoylated ARF1 (2-17) and Rho GDI exhibited no inhibitory effect [1].

Phospholipase D GTPase signaling Membrane trafficking

Endothelial Barrier Integrity vs. Scrambled Sequence Control

Myristoylated ARF6 (2-13) reduced ARF6 activation and endothelial monolayer permeability in human dermal microvascular endothelial cells (HMVEC-d), whereas a scrambled sequence myristoylated peptide (MyrSCR 2-13) of identical molecular weight and composition had no effect [1].

Endothelial permeability VE-cadherin Inflammation

Mechanistic Distinction vs. Small Molecule ARF6 Inhibitor NAV-2729

Unlike the small molecule ARF6 inhibitor NAV-2729 (IC₅₀ ≈ 1.0 μM), which binds allosterically to the ARF6-ARNO complex, Myristoylated ARF6 (2-13) functions as a competitive N-terminal mimetic, directly blocking effector binding [1]. NAV-2729 exhibits dual ARF1/ARF6 inhibitory activity, whereas Myristoylated ARF6 (2-13) is ARF6-specific [2].

Small molecule inhibitor Allosteric modulation ARF6-ARNO interaction

Optimal Scientific and Industrial Application Scenarios for Myristoylated ARF6 (2-13)


In Vivo Preclinical Studies of Sepsis and Endotoxemia

In murine models of endotoxic shock, Myristoylated ARF6 (2-13) is the preferred ARF6 inhibitory tool based on its demonstrated ability to enhance 48-hour survival from 20% to 85% compared to non-myristoylated or vehicle controls, without suppressing host cytokine responses [1]. This efficacy profile, combined with its mechanism of stabilizing endothelial adherens junctions, positions it as a critical probe for vascular leak-driven pathologies where preserving innate immune function is paramount.

Elucidating ARF6-Specific Phospholipase D Signaling Pathways

In cell-free or permeabilized cell systems designed to dissect ARF6-dependent phospholipase D (PLD) activation, Myristoylated ARF6 (2-13) provides unequivocal target engagement, as it totally abolishes GTP[S]-stimulated PLD activity. In contrast, the commonly used ARF1 (2-17) N-terminal peptide fails to inhibit this activity and exhibits off-target effects on PLC-β, making it unsuitable for ARF6-specific studies [2].

Negative Control Procurement for ARF6 Functional Studies

The scrambled myristoylated ARF6 (2-13) peptide (MyrSCR 2-13) is the essential, sequence-specific negative control for experiments utilizing Myristoylated ARF6 (2-13). It retains the identical molecular weight, myristoyl modification, and amino acid composition but lacks the critical N-terminal sequence required for ARF6 inhibition [1]. Procurement of both the active peptide and its scrambled counterpart ensures rigorous exclusion of non-specific myristoyl- or peptide-mediated effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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